
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester is a complex organic compound with a unique structure that includes a pyrrolo-thiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo-thiazole ring system, chlorination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid
- (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, ethyl ester
Uniqueness
Compared to similar compounds, (3S-trans)-6,7-Dichloro-2,3,5,7a-tetrahydro-5-oxopyrrolo(2,1-b)thiazole-3-carboxylic acid, methyl ester may exhibit unique properties due to the presence of the methyl ester group, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
152612-74-3 |
|---|---|
Formule moléculaire |
C8H7Cl2NO3S |
Poids moléculaire |
268.12 g/mol |
Nom IUPAC |
methyl (3S,7aS)-6,7-dichloro-5-oxo-3,7a-dihydro-2H-pyrrolo[2,1-b][1,3]thiazole-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-14-8(13)3-2-15-7-5(10)4(9)6(12)11(3)7/h3,7H,2H2,1H3/t3-,7+/m1/s1 |
Clé InChI |
UANHXIZTSSEALZ-NFNCENRGSA-N |
SMILES isomérique |
COC(=O)[C@H]1CS[C@@H]2N1C(=O)C(=C2Cl)Cl |
SMILES canonique |
COC(=O)C1CSC2N1C(=O)C(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



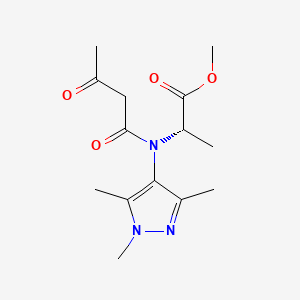
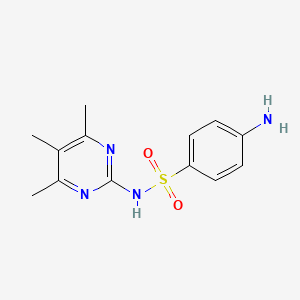
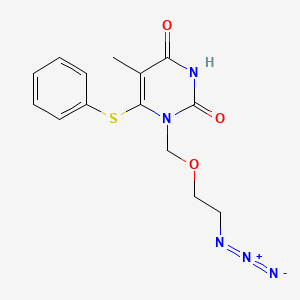

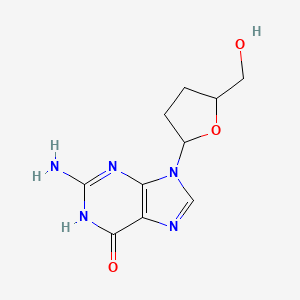
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)
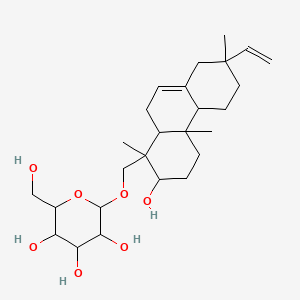
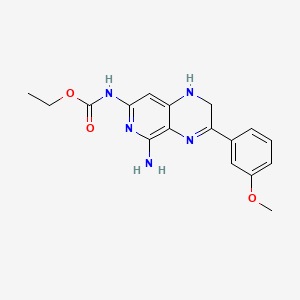


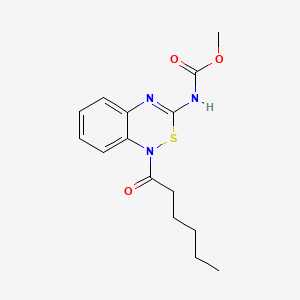

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)
